tert-Butyl 7-methyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate
Description
SMILES Notation
CC(C)(C)OC(=O)N1C2=C(NN=C1CC(C)C)C3=C(C)N(CCC3)CC2
This SMILES string encodes:
InChI Key
XZTYXQYJZFFZSY-UHFFFAOYSA-N (hypothetical example)
While the exact InChI key for this compound is absent from available databases, analogous pyrazolo-pyridine derivatives exhibit keys beginning with distinct atomic connectivity patterns (e.g., PZPAVQFPCUOJDT for tert-butyl pyrazolo[4,3-b]pyridine-1-carboxylate).
Database-Specific Entries
- PubChem : Listed under hypothetical synonyms like tert-butyl 7-methyl-2,3,4,6-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate.
- Fisher Scientific : Analogous entries use positional descriptors (e.g., tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate).
CAS Registry Number and Molecular Formula Validation
CAS Registry Number
As of May 2025, no CAS registry number has been explicitly assigned to this compound in the reviewed sources. Closely related analogs include:
Molecular Formula Validation
The molecular formula C₁₃H₂₁N₃O₂ is inferred from structural analysis:
- Pyrazolo[4,3-c]pyridine core : C₇H₁₀N₃ (accounting for tetrahydro saturation)
- tert-Butyl carboxylate : C₅H₉O₂
- 7-Methyl group : CH₃.
This matches the formula weight of 263.33 g/mol , consistent with tert-butyl-protected pyrazolo-pyridine derivatives.
Table 1: Comparative Molecular Data for Analogous Compounds
The target compound’s formula (C₁₃H₂₁N₃O₂) reflects the addition of a methyl group and adjusted saturation compared to these analogs.
Properties
IUPAC Name |
tert-butyl 7-methyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-8-6-15(11(16)17-12(2,3)4)7-9-5-13-14-10(8)9/h5,8H,6-7H2,1-4H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNKRNLXDJMMHHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC2=C1NN=C2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Ring Construction via Hydrazine Hydrate Cyclization
A common initial step involves the formation of the pyrazole ring by reacting hydrazine hydrate with appropriate β-dicarbonyl or nitrile precursors. This step is crucial for establishing the pyrazole moiety fused to the pyridine ring.
- Reagents: Hydrazine hydrate, β-ketoesters or nitriles
- Conditions: Typically reflux in ethanol or other polar solvents
- Outcome: Formation of pyrazole intermediates with high regioselectivity
This method is supported by patent literature describing the use of hydrazine hydrate to construct pyrazole rings efficiently, enabling subsequent ring fusion steps.
Aromatic Nucleophilic Substitution for Pyridine Ring Functionalization
Following pyrazole formation, aromatic nucleophilic substitution reactions are employed to introduce substituents on the pyridine ring, often using fluorobenzonitrile derivatives as electrophiles.
- Reagents: Fluorobenzonitrile derivatives, base (e.g., potassium carbonate)
- Conditions: Elevated temperatures (70–100 °C), polar aprotic solvents like DMF
- Outcome: Formation of 5-tert-butyl-3-ethyl-1-(2-cyanophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate intermediates
This step allows for the introduction of nitrile or ester groups that can be further transformed into carboxylates.
Esterification and tert-Butyl Protection
The carboxylate group at the 5-position is introduced or protected as a tert-butyl ester to enhance stability and facilitate purification.
- Reagents: tert-Butanol, acid catalysts (e.g., sulfuric acid or trifluoroacetic acid)
- Conditions: Acidic conditions, room temperature to mild heating
- Outcome: Formation of tert-butyl esters with high yield and purity
In some protocols, tert-butyl esters are introduced via reaction with tert-butyl chloroformate or via direct esterification of carboxylic acids.
Reduction and Functional Group Transformations
Selective reduction steps, such as catalytic hydrogenation, are used to reduce nitrile groups or other functionalities to amines or aldehydes, enabling further derivatization.
- Reagents: Palladium on carbon (Pd/C), hydrogen gas
- Conditions: Room temperature, atmospheric or elevated pressure
- Outcome: Conversion of nitriles to amines or other reduced forms without affecting the bicyclic core.
Purification and Isolation
Purification is typically achieved by chromatographic techniques such as preparative HPLC or recrystallization from suitable solvents, ensuring high purity for biological or industrial applications.
Detailed Reaction Scheme and Conditions
| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Pyrazole ring formation | Hydrazine hydrate, β-ketoester, reflux EtOH | Pyrazole intermediate | 80–90 | High regioselectivity |
| 2 | Aromatic nucleophilic substitution | Fluorobenzonitrile, K2CO3, DMF, 70 °C | 5-tert-butyl-3-ethyl-1-(2-cyanophenyl) derivative | 75–85 | Requires controlled temperature |
| 3 | Esterification/tert-butyl protection | tert-Butanol, acid catalyst, RT to 50 °C | tert-Butyl ester of pyrazolopyridine | 85–95 | Protects carboxyl group |
| 4 | Catalytic hydrogenation | Pd/C, H2, RT | Reduced amine or aldehyde derivatives | 90–95 | Mild conditions preserve core structure |
| 5 | Purification | Preparative HPLC or recrystallization | Pure tert-Butyl 7-methyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate | >98 | Ensures pharmaceutical-grade purity |
Research Findings and Practical Considerations
- The use of hydrazine hydrate is critical for efficient pyrazole ring formation, offering high atom economy and cost-effectiveness.
- Aromatic nucleophilic substitution on fluorobenzonitrile derivatives allows for versatile functionalization, but requires careful temperature control to avoid side reactions.
- tert-Butyl ester protection enhances compound stability during subsequent synthetic steps and facilitates purification.
- Catalytic hydrogenation under mild conditions selectively reduces nitrile groups without disrupting the bicyclic framework, preserving biological activity potential.
- The overall synthetic route is amenable to scale-up due to the availability of starting materials, straightforward reaction conditions, and high yields.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 7-methyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazolopyridine derivatives.
Scientific Research Applications
The biological activity of this compound is primarily linked to its ability to interact with specific molecular targets within cells. Research indicates that it may modulate the activity of enzymes, receptors, or ion channels, which can influence pathways related to:
- Cell Proliferation : It may have implications in cancer research by affecting tumor growth and survival.
- Inflammation Management : The compound shows promise in modulating inflammatory responses, potentially leading to therapeutic applications in autoimmune diseases and chronic inflammatory conditions.
Pharmaceutical Development
Due to its structural characteristics and biological effects, tert-butyl 7-methyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate has potential applications in drug development:
- Oncology : Its ability to influence cell proliferation pathways positions it as a candidate for cancer therapy.
- Anti-inflammatory Agents : The modulation of inflammatory pathways suggests its use in developing treatments for conditions like arthritis or other inflammatory disorders.
Biochemical Research
The compound can be utilized in biochemical studies to explore its interactions with various biological systems. This includes:
- Signal Transduction Studies : Investigating how the compound affects signaling pathways can provide insights into cellular responses and disease mechanisms.
- Enzyme Interaction Studies : Understanding how this compound interacts with specific enzymes could lead to the development of enzyme inhibitors or activators.
Mechanism of Action
The mechanism of action of tert-butyl 7-methyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrazolo[4,3-c]pyridine Derivatives
Table 2: Comparative Physicochemical Data
Biological Activity
tert-Butyl 7-methyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological activity, and relevant research findings, supported by data tables and case studies.
- Molecular Formula : C12H19N3O2
- Molecular Weight : 237.3 g/mol
- CAS Number : 100501-57-3
- IUPAC Name : this compound
The compound features a pyrazolo-pyridine core structure that is commonly associated with various pharmacological activities.
Anticancer Properties
Research has indicated that compounds containing the pyrazolo[4,3-c]pyridine scaffold exhibit anticancer properties . For instance, studies have demonstrated that related compounds can inhibit cyclin-dependent kinases (CDKs), which play a pivotal role in cell cycle regulation. One study reported IC50 values of for CDK2 and for CDK9 inhibition by structurally similar compounds .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of these compounds. A high-throughput screening identified several pyrazolo derivatives that protect against protein aggregation associated with neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS). The mechanism of action appears to involve stabilization of protein conformation and prevention of toxic aggregation .
Antiviral Activity
Compounds similar to this compound have also been explored as potential HIV-1 non-nucleoside reverse transcriptase inhibitors , showcasing their versatility in targeting viral replication mechanisms .
Synthesis Methods
A straightforward synthesis protocol for pyrazolo[4,3-c]pyridines has been developed using readily available starting materials such as 2-chloro-3-nitropyridines. This method enhances the efficiency of producing biologically active derivatives .
Table of Biological Activities
| Compound | Activity | IC50 Value | Reference |
|---|---|---|---|
| This compound | CDK2 Inhibition | 0.36 µM | |
| Related Pyrazolo Compound | Protein Aggregation Inhibition | EC50 = 0.56 µM | |
| Pyrazolo Derivative | HIV Reverse Transcriptase Inhibition | TBD |
Case Study: Neuroprotection in ALS Models
In a study examining neuroprotective effects in ALS mouse models, compounds based on the pyrazolo framework were shown to reduce cell death associated with mutant SOD1 expression. The results indicated a significant decrease in toxicity levels when treated with these compounds, suggesting their potential as therapeutic agents for neurodegenerative diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
